1,4-Dioxin, 2,3-dihydro-

Description

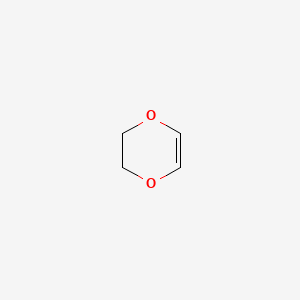

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1,4-dioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-2-6-4-3-5-1/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZVCIIORGCREW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Record name | 1,4-Dioxene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/1,4-Dioxene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074714 | |

| Record name | 1,4-Dioxene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543-75-9 | |

| Record name | Dioxene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 2,3-dihydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dioxene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1,4-dioxine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/964XEE4JQL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1,4-Dioxane via Acid-Catalyzed Dehydration of Diethylene Glycol

Introduction

1,4-Dioxane is a heterocyclic organic compound classified as an ether. It is a colorless liquid with a faint sweet odor and is miscible with water. Due to its properties as a versatile aprotic solvent, 1,4-dioxane finds extensive use in various industrial applications, including as a stabilizer for chlorinated solvents, a solvent in the manufacturing of pharmaceuticals, and in the production of plastics and resins.[1][2] The predominant industrial synthesis of 1,4-dioxane involves the acid-catalyzed dehydration and ring-closure of diethylene glycol.[2][3]

This guide provides an in-depth technical overview of this synthesis. It is intended for researchers, chemists, and professionals in drug development and chemical manufacturing. This document will detail the reaction mechanism, provide a comprehensive experimental protocol, discuss process optimization, and emphasize critical safety considerations.

It is crucial to distinguish the subject of this guide, 1,4-dioxane (a saturated ether), from the unsaturated heterocycle 2,3-dihydro-1,4-dioxin and the highly toxic, environmentally persistent pollutants collectively known as "dioxins," which typically refer to polychlorinated dibenzodioxins (PCDDs).[4] The synthesis described herein does not produce PCDDs.

Part 1: Theoretical Framework

Reaction Mechanism: Acid-Catalyzed Intramolecular Cyclization

The synthesis of 1,4-dioxane from diethylene glycol is a classic example of an acid-catalyzed intramolecular dehydration, also known as cyclization. The reaction proceeds through a series of protonation and nucleophilic substitution steps.

-

Protonation of a Hydroxyl Group: The reaction is initiated by the protonation of one of the terminal hydroxyl groups of diethylene glycol by a strong acid catalyst, such as sulfuric acid (H₂SO₄). This converts the hydroxyl group (-OH) into a good leaving group, water (-OH₂⁺).

-

Intramolecular Nucleophilic Attack: The terminal hydroxyl group on the other end of the molecule then acts as a nucleophile, attacking the carbon atom bearing the protonated hydroxyl group.

-

Ring Closure and Deprotonation: This intramolecular Sɴ2 reaction results in the formation of a cyclic oxonium ion. A water molecule or the conjugate base of the catalyst then deprotonates the oxonium ion, regenerating the acid catalyst and yielding the final product, 1,4-dioxane.

The overall reaction is a dehydration, as one molecule of water is eliminated for each molecule of diethylene glycol that cyclizes.

References

- 1. How to synthesis 1,4-Dioxane?_Chemicalbook [chemicalbook.com]

- 2. How 1,4-Dioxane is Manufactured and Used in Various Industries [slenvironment.com]

- 3. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 1,4-Dioxin - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2,3-Dihydro-1,4-dioxin: Properties, Reactivity, and Applications

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2,3-dihydro-1,4-dioxin. It is intended for researchers, scientists, and professionals in drug development and organic synthesis who are interested in the fundamental characteristics and applications of this heterocyclic compound.

Introduction

2,3-Dihydro-1,4-dioxin, also known as 1,4-dioxene, is a heterocyclic organic compound with the chemical formula C₄H₆O₂.[1][2][3] It consists of a six-membered ring containing two oxygen atoms at positions 1 and 4, and a double bond between carbons 2 and 3. This structure imparts unique reactivity to the molecule, making it a valuable intermediate in various organic syntheses. While the term "dioxin" can be associated with highly toxic polychlorinated dibenzodioxins, it is crucial to distinguish that 2,3-dihydro-1,4-dioxin itself does not share this level of toxicity, although proper handling is still essential.[4] The focus of this guide is solely on the scientific properties and utility of the parent compound and its immediate derivatives.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of 2,3-dihydro-1,4-dioxin is fundamental to its application in research and synthesis.

Physical Properties

The physical characteristics of 2,3-dihydro-1,4-dioxin are summarized in the table below, with data compiled from various authoritative sources.

| Property | Value | Source |

| Molecular Formula | C₄H₆O₂ | [1][2][3] |

| Molecular Weight | 86.09 g/mol | [1][2][3][5] |

| CAS Registry Number | 543-75-9 | [1][2][3] |

| Boiling Point | 367.30 K (94.15 °C) | [5] |

| Melting Point | 200.36 K (-72.79 °C) | [5] |

| Density | 1.080 g/cm³ | [6] |

| Refractive Index | 1.437 | [6] |

| Ionization Energy | 8.07 ± 0.02 eV | [5] |

| LogP (Octanol/Water) | 0.504 | [5] |

Solubility

Based on its structure, 2,3-dihydro-1,4-dioxin is expected to be soluble in a range of common organic solvents. Its chlorinated derivatives, such as 2,3-dichloro-1,4-dioxane, exhibit moderate solubility in water and high solubility in organic solvents like ethanol and acetone.[7][8] It is miscible with many organic solvents.[9] A comprehensive table of common organic solvents and their properties is a useful reference for experimental design.[10]

Spectroscopic Characterization

Spectroscopic analysis is essential for the identification and structural elucidation of 2,3-dihydro-1,4-dioxin.

Infrared (IR) Spectroscopy

The IR spectrum of 2,3-dihydro-1,4-dioxin provides key information about its functional groups. The National Institute of Standards and Technology (NIST) provides a reference spectrum for this compound.[1][2]

Mass Spectrometry

Mass spectrometry data, including the electron ionization (EI) mass spectrum, is also available from the NIST Chemistry WebBook, aiding in the determination of its molecular weight and fragmentation pattern.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Reactivity and Synthesis

The presence of a vinyl ether moiety in 2,3-dihydro-1,4-dioxin dictates its chemical reactivity, making it susceptible to electrophilic attack and a participant in cycloaddition reactions.

Synthesis

The synthesis of 2,3-dihydro-1,4-dioxin and its derivatives often involves cyclization reactions. For example, 2,3-dihydrobenzo[b][1][12]dioxine derivatives can be synthesized via the reaction of a catechol with 1,2-dihaloethanes.[13] Palladium-catalyzed oxidative aminocarbonylation-cyclization is another modern approach to synthesizing functionalized 2,3-dihydrobenzo[1][12]dioxine derivatives.[14]

Experimental Protocol: Synthesis of Methyl 2,3-dihydrobenzo[b][1][12]dioxine-5-carboxylate [13]

This protocol describes a common method for the synthesis of a benzodioxin derivative, illustrating a typical cyclization reaction.

-

Starting Material: Methyl 2,3-dihydroxybenzoate.

-

Reagents: 1,2-Dibromoethane, Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).

-

Procedure: a. Suspend methyl 2,3-dihydroxybenzoate and K₂CO₃ in DMF. b. Add 1,2-dibromoethane to the suspension. c. Stir the reaction mixture under reflux for 10 hours. d. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, dilute the mixture with water and extract with ethyl acetate. f. Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to obtain the product.

Electrophilic Addition

The double bond in 2,3-dihydro-1,4-dioxin is electron-rich due to the presence of the adjacent oxygen atoms, making it reactive towards electrophiles. Similar to other conjugated dienes, electrophilic addition to 2,3-dihydro-1,4-dioxin can potentially lead to both 1,2- and 1,4-addition products, proceeding through a stabilized carbocation intermediate.[15][16][17] For example, the addition of bromine (Br₂) to 1,4-benzodioxin, a related compound, yields a 2,3-dibromo-2,3-dihydro-1,4-benzodioxin derivative.[18]

Diagram: Electrophilic Addition to a Diene

Caption: Generalized mechanism of electrophilic addition to a conjugated diene.

Cycloaddition Reactions

2,3-Dihydro-1,4-dioxin and its derivatives can act as dienes in [4+2] cycloaddition reactions (Diels-Alder reactions). For instance, 2,3-dimethylene-1,4-dioxane, which can be generated in situ from a stable precursor, undergoes [4+2] cycloaddition with various dienophiles to produce functionalized cyclohexene derivatives.[19][20]

Diagram: Diels-Alder Reaction Workflow

Caption: Workflow for a Diels-Alder reaction using an in situ generated diene.

Applications in Synthesis

The unique reactivity of 2,3-dihydro-1,4-dioxin and its derivatives makes them valuable building blocks in organic synthesis, particularly for the preparation of biologically active molecules.

Synthesis of Biologically Active Compounds

The 2,3-dihydro-1,4-benzodioxin scaffold is present in numerous compounds with interesting biological properties.[13] For example, derivatives of 2,3-dihydrobenzo[b][1][12]dioxine-5-carboxamide have been identified as potent inhibitors of PARP1, a key enzyme in DNA repair, making them potential anticancer agents.[13] Furthermore, 2,3-dihydro[1][12]dioxino[2,3-g]benzofuran derivatives have been discovered as protease-activated receptor 4 (PAR4) antagonists with potent antiplatelet activity, offering a promising avenue for the development of safer antithrombotic therapies.[21]

Safety and Toxicology

While 2,3-dihydro-1,4-dioxin itself is not as toxic as its infamous chlorinated relatives, proper safety precautions should always be taken when handling this and any chemical compound. The toxicological properties of many derivatives have not been fully investigated.[22] For some derivatives, such as 2,3-dihydro-1,4-benzodioxin-6-ol, GHS hazard classifications indicate potential harm if swallowed, skin and eye irritation, and respiratory irritation.[23] It is imperative to consult the specific Safety Data Sheet (SDS) for the compound being used.[22][24]

General Safety Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

2,3-Dihydro-1,4-dioxin is a versatile heterocyclic compound with a rich chemistry that makes it a valuable tool for synthetic chemists. Its physical and spectroscopic properties are well-characterized, and its reactivity, particularly in electrophilic addition and cycloaddition reactions, allows for the construction of complex molecular architectures. The prevalence of the 2,3-dihydro-1,4-dioxin moiety in biologically active compounds underscores its importance in medicinal chemistry and drug discovery. As with all chemicals, a thorough understanding of its properties and adherence to safety protocols are paramount for its effective and safe utilization in the laboratory.

References

- 1. 1,4-Dioxin, 2,3-dihydro- [webbook.nist.gov]

- 2. 1,4-Dioxin, 2,3-dihydro- [webbook.nist.gov]

- 3. 1,4-Dioxin, 2,3-dihydro- [webbook.nist.gov]

- 4. 1,4-Dioxin - Wikipedia [en.wikipedia.org]

- 5. 1,4-Dioxin, 2,3-dihydro- (CAS 543-75-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 2,3-dihydro-1,4-dioxin [stenutz.eu]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. csustan.edu [csustan.edu]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. tandfonline.com [tandfonline.com]

- 12. rsc.org [rsc.org]

- 13. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. youtube.com [youtube.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

- 19. 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. fishersci.com [fishersci.com]

- 23. 2,3-Dihydro-1,4-benzodioxin-6-ol | C8H8O3 | CID 9115273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. echemi.com [echemi.com]

Spectroscopic Deep Dive: A Technical Guide to 2,3-Dihydro-1,4-dioxin

Introduction

2,3-Dihydro-1,4-dioxin, a heterocyclic organic compound, serves as a pivotal structural motif in a variety of applications, ranging from synthetic chemistry to materials science. Its unique electronic and conformational properties make it a subject of considerable interest for researchers and drug development professionals. A thorough understanding of its spectroscopic characteristics is fundamental to its identification, characterization, and the prediction of its reactivity. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 2,3-dihydro-1,4-dioxin, offering field-proven insights into the interpretation of its spectral data.

Molecular Structure and Isomeric Considerations

2,3-Dihydro-1,4-dioxin possesses a six-membered ring containing two oxygen atoms and a carbon-carbon double bond. The molecule's puckered conformation influences its spectroscopic properties, particularly in NMR.

Caption: Molecular structure of 2,3-dihydro-1,4-dioxin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 2,3-dihydro-1,4-dioxin.

¹H NMR Spectroscopy

The proton NMR spectrum of 2,3-dihydro-1,4-dioxin is characterized by two distinct signals corresponding to the olefinic and the methylene protons.

| Proton Type | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Olefinic (CH =CH ) | ~6.10 | Triplet | 2H |

| Methylene (O-CH₂ -CH₂ -O) | ~3.95 | Triplet | 4H |

Interpretation:

The downfield chemical shift of the olefinic protons at approximately 6.10 ppm is attributed to the deshielding effect of the double bond and the adjacent oxygen atoms. The signal appears as a triplet due to coupling with the neighboring methylene protons. The methylene protons resonate at around 3.95 ppm, a chemical shift indicative of protons attached to carbons adjacent to oxygen atoms. This signal also appears as a triplet due to coupling with the olefinic protons. The integration ratio of 2:4 (or 1:2) for the olefinic to methylene protons is consistent with the molecular structure.

¹³C NMR Spectroscopy

| Carbon Type | Predicted Chemical Shift (δ) ppm |

| Olefinic (C H=C H) | 125-135 |

| Methylene (O-C H₂-C H₂-O) | 60-70 |

Rationale for Prediction:

The methylene carbons in 1,4-dioxane resonate at approximately 67 ppm. In 2,3-dihydro-1,4-dioxin, the introduction of a double bond is expected to have a minimal effect on the chemical shift of the saturated methylene carbons, hence a predicted range of 60-70 ppm is reasonable. The olefinic carbons are predicted to be in the 125-135 ppm range, which is typical for carbons in a double bond that are also adjacent to oxygen atoms, experiencing a moderate deshielding effect.

Infrared (IR) Spectroscopy

The IR spectrum of 2,3-dihydro-1,4-dioxin reveals characteristic absorption bands corresponding to the various vibrational modes of its functional groups.[1][2]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3070 | =C-H Stretch | Medium |

| ~2950 | C-H Stretch (aliphatic) | Medium |

| ~1640 | C=C Stretch | Strong |

| ~1280 | C-O-C Stretch (asymmetric) | Strong |

| ~1130 | C-O-C Stretch (symmetric) | Strong |

Interpretation:

The presence of a medium intensity band at approximately 3070 cm⁻¹ is indicative of the C-H stretching of the olefinic protons. The aliphatic C-H stretching of the methylene groups is observed around 2950 cm⁻¹. A strong absorption at about 1640 cm⁻¹ is characteristic of the C=C double bond stretching vibration. The most intense bands in the spectrum are typically the asymmetric and symmetric C-O-C stretching vibrations, found at approximately 1280 cm⁻¹ and 1130 cm⁻¹, respectively, which is a hallmark of the ether linkages in the molecule.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2,3-dihydro-1,4-dioxin provides valuable information about its molecular weight and fragmentation pattern.[3]

| m/z | Relative Intensity | Proposed Fragment |

| 86 | Moderate | [M]⁺ (Molecular Ion) |

| 58 | High | [C₂H₂O₂]⁺ |

| 56 | High | [C₃H₄O]⁺ |

| 28 | High | [C₂H₄]⁺ |

Interpretation:

The mass spectrum displays a molecular ion peak [M]⁺ at an m/z of 86, which corresponds to the molecular weight of 2,3-dihydro-1,4-dioxin (C₄H₆O₂). The fragmentation pattern is dominated by several key fragment ions. A prominent peak at m/z 58 can be attributed to the loss of ethylene (C₂H₄) via a retro-Diels-Alder reaction. The ion at m/z 56 likely arises from the loss of formaldehyde (CH₂O). The base peak is often observed at m/z 28, corresponding to the stable ethylene cation.

Caption: Proposed fragmentation pathway for 2,3-dihydro-1,4-dioxin in EI-MS.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon the adherence to rigorous experimental protocols.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,3-dihydro-1,4-dioxin in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy

-

Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires placing a small drop of the sample directly on the ATR crystal.

-

Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder or ATR crystal should be acquired and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Introduction: For volatile compounds like 2,3-dihydro-1,4-dioxin, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities before entering the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for generating ions. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Acquisition and Processing: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Safety and Handling

While specific toxicity data for 2,3-dihydro-1,4-dioxin is not extensively documented, it is prudent to handle it with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of 2,3-dihydro-1,4-dioxin. A proficient understanding of its NMR, IR, and MS spectra is an invaluable asset for researchers and professionals working with this versatile molecule. The provided interpretations and experimental protocols serve as a practical resource for the accurate analysis and application of this important chemical entity.

References

reactivity of the double bond in 2,3-dihydro-1,4-dioxin

An In-Depth Technical Guide to the Reactivity of the Double Bond in 2,3-Dihydro-1,4-Dioxin

Authored by: A Senior Application Scientist

Abstract

2,3-Dihydro-1,4-dioxin, often referred to as 1,4-dioxene, is a heterocyclic compound featuring a crucial vinyl ether-like moiety. The electron-donating nature of the two oxygen atoms flanking the carbon-carbon double bond imparts a high degree of nucleophilicity, making it a versatile and reactive building block in organic synthesis. This guide provides a comprehensive exploration of the reactivity of this double bond, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of its characteristic reactions, including electrophilic additions, cycloadditions, and oxidations, supported by field-proven protocols and authoritative references. The strategic application of these transformations for the synthesis of complex molecules and biologically active scaffolds will also be highlighted.

Introduction: Structural and Electronic Profile

2,3-Dihydro-1,4-dioxin (DHD) is a six-membered heterocycle with the chemical formula C₄H₆O₂.[1] The defining feature of its reactivity is the endocyclic C=C double bond, which is electronically enriched by the adjacent ether oxygen atoms. This arrangement is analogous to a vinyl ether, where resonance donation from the oxygen lone pairs significantly increases the electron density of the π-system.[2]

This electronic enrichment has two major consequences:

-

Enhanced Nucleophilicity: The double bond is highly susceptible to attack by a wide range of electrophiles.

-

Polarization: The C=C bond is polarized, influencing the regioselectivity of addition reactions.

Understanding this inherent electronic character is fundamental to predicting and controlling the outcomes of its reactions, making DHD a valuable precursor for creating substituted 1,4-dioxane structures, which are prevalent in medicinal chemistry.[3][4]

Key Reaction Classes of the DHD Double Bond

The reactivity of 2,3-dihydro-1,4-dioxin is dominated by reactions that target its electron-rich double bond. The following sections detail the most significant transformations, explaining the mechanistic rationale behind the experimental choices.

Electrophilic Addition Reactions

As a classic vinyl ether analog, DHD readily undergoes addition reactions with electrophiles.[2] The mechanism typically involves the initial formation of a resonance-stabilized oxocarbenium ion intermediate, which dictates the regiochemical and stereochemical outcome of the reaction.

Halogenation

The addition of halogens such as bromine (Br₂) and chlorine (Cl₂) proceeds rapidly. For instance, bromine adds across the double bond to yield trans-2,3-dibromo-1,4-dioxane.[2] The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by a backside attack of the bromide ion, leading to the trans stereochemistry.

Experimental Protocol: Bromination of 2,3-Dihydro-1,4-Dioxin

-

Preparation: Dissolve 2,3-dihydro-1,4-dioxin (1.0 eq) in a suitable inert solvent, such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄), in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise to the stirred solution. The characteristic red-brown color of bromine should disappear upon addition, indicating a reaction.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.

-

Workup: Once the starting material is consumed, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product, 2,3-dibromo-1,4-dioxane, can be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

-

Inert Solvent: CH₂Cl₂ or CCl₄ are used because they are aprotic and do not compete with the bromide ion in attacking the intermediate.

-

Low Temperature (0 °C): The reaction is exothermic. Cooling prevents side reactions and ensures selectivity.

-

Slow Addition: Dropwise addition of bromine maintains a low concentration of the electrophile, minimizing potential side reactions like polyhalogenation.

Caption: Mechanism of Electrophilic Bromination of DHD.

Hydrolysis and Addition of Alcohols

In the presence of acid catalysts, the double bond is readily protonated, leading to a highly stabilized oxocarbenium ion. This intermediate is then trapped by water or an alcohol nucleophile. Acid-catalyzed hydrolysis ultimately leads to ring cleavage.[2]

Cycloaddition Reactions

The double bond of DHD and its derivatives can participate in various cycloaddition reactions, providing a powerful route to construct complex cyclic systems.

[4+2] Diels-Alder Reactions

While DHD itself can act as a dienophile, its derivatives are more famously used as dienes.[5][6] For example, 2,3-dimethylene-1,4-dioxane, generated in situ from a stable precursor, is an excellent diene that reacts with various dienophiles to form functionalized cyclohexene derivatives.[7][8] This strategy is synthetically valuable as the resulting adducts contain the 1,4-dioxane moiety and can be transformed into biologically relevant molecules.[8]

Experimental Protocol: Diels-Alder Reaction with an in situ Generated Diene [8]

-

Precursor Synthesis: Prepare the stable precursor, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane, from biacetyl and ethylene glycol.

-

Reaction Setup: In a microwave-safe vial, combine the precursor (2.0 eq), the desired dienophile (e.g., N-phenylmaleimide, 1.0 eq), and a catalytic amount of a Lewis acid (e.g., AlCl₃).

-

Microwave Irradiation: Heat the mixture under microwave irradiation at a high temperature (e.g., 180-200 °C) for a specified time. The heat facilitates the elimination of methanol from the precursor to generate the reactive 2,3-dimethylene-1,4-dioxane diene in situ, which is immediately trapped by the dienophile.

-

Workup and Purification: After cooling, dissolve the reaction mixture in an organic solvent like ethyl acetate, wash with water to remove the catalyst, dry the organic phase, and concentrate. Purify the resulting Diels-Alder adduct by column chromatography.

Causality of Experimental Choices:

-

In situ Generation: The diene (2,3-dimethylene-1,4-dioxane) is unstable at room temperature.[8] Generating it in situ in the presence of the dienophile ensures it is consumed as it is formed, maximizing the yield of the desired cycloadduct.

-

Lewis Acid Catalyst: The catalyst facilitates the elimination reaction to form the diene at a lower temperature than purely thermal conditions would require.[8]

-

Microwave Heating: This technique allows for rapid and uniform heating to the high temperatures required for the reaction, significantly reducing reaction times compared to conventional heating.

Caption: Workflow for a Diels-Alder reaction using a DHD derivative.

Carbene Additions

Analogous to other electron-rich alkenes, the double bond of DHD can react with carbenes to form cyclopropane rings. For example, dihalocarbenes, often generated from a haloform and a strong base, add to the double bond to yield gem-dihalocyclopropane derivatives. This reaction has been demonstrated on the related 1,4-benzodioxin system.[2]

Oxidation Reactions

The high electron density of the double bond makes it susceptible to oxidation. Reagents like 3-chloroperoxybenzoic acid (m-CPBA) can epoxidize the double bond to form 2,3-epoxy-1,4-dioxane. This epoxide is a valuable intermediate for further functionalization, as the strained ring can be opened by various nucleophiles. Other oxidants like singlet oxygen have also been shown to react with the related 1,4-dioxin structure.[2]

Synthetic Applications and Importance in Drug Discovery

The predictable and versatile reactivity of the DHD core makes it a valuable scaffold in synthetic chemistry. The ability to introduce diverse functional groups via electrophilic addition and cycloaddition reactions allows for the creation of complex and highly substituted 1,4-dioxane derivatives.

The 2,3-dihydro-1,4-benzodioxin moiety, a close structural relative, is a privileged scaffold found in numerous biologically active compounds and approved drugs.[4][9][10] These compounds exhibit a wide range of therapeutic activities, including antihypertensive, anti-inflammatory, and anticancer properties.[4][9] Therefore, the methodologies developed for reacting with the DHD double bond are directly applicable and crucial for the synthesis and modification of these important pharmaceutical agents.

Table 1: Summary of Key Reactions and Conditions

| Reaction Type | Reagent(s) | Key Conditions | Product Type |

| Bromination | Br₂ | CH₂Cl₂, 0 °C | trans-2,3-Dibromo-1,4-dioxane |

| Diels-Alder | Dienophile, Diene Precursor | Lewis Acid, Microwave, 180-200 °C | Substituted Cyclohexene Adduct |

| Epoxidation | m-CPBA | CH₂Cl₂, Room Temp. | 2,3-Epoxy-1,4-dioxane |

| Carbene Addition | CHX₃, Base | Biphasic system | gem-Dihalocyclopropane Adduct |

Conclusion

The double bond in 2,3-dihydro-1,4-dioxin is a hub of chemical reactivity, primarily driven by the electronic influence of its adjacent ether oxygen atoms. Its behavior as a highly nucleophilic alkene allows for a range of valuable transformations, including electrophilic additions, cycloadditions, and oxidations. For researchers and drug development professionals, mastering the chemistry of this moiety provides a powerful toolkit for constructing complex molecular architectures and accessing the privileged 1,4-dioxane scaffold essential for modern medicinal chemistry. The protocols and mechanistic insights provided in this guide serve as a foundational resource for leveraging the synthetic potential of this versatile heterocycle.

References

- 1. 1,4-Dioxin, 2,3-dihydro- [webbook.nist.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring - Enamine [enamine.net]

- 4. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds | Bentham Science [eurekaselect.com]

- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 6. Diels–Alder Reaction [sigmaaldrich.com]

- 7. 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Novel 2,3-Dihydro-1,4-dioxin Derivatives for Chemical and Biological Applications

Abstract

The 2,3-dihydro-1,4-dioxin scaffold is a privileged heterocyclic motif present in a multitude of biologically active compounds and serves as a versatile building block in organic synthesis. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing novel derivatives of this important chemical entity. Moving beyond a simple recitation of protocols, this guide delves into the mechanistic underpinnings of each synthetic approach, offering field-proven insights into experimental design and optimization. Key methodologies, including the venerable Williamson ether synthesis, intramolecular cyclization strategies, and modern palladium-catalyzed cross-coupling reactions, are presented with detailed, step-by-step protocols. The biological significance of 2,3-dihydro-1,4-dioxin derivatives is highlighted through their application as potent inhibitors of key signaling pathways, such as those involving Poly(ADP-ribose) polymerase 1 (PARP1) and the Epidermal Growth Factor Receptor (EGFR), which are critical targets in oncology. This guide aims to be a self-validating system, empowering researchers to not only replicate these syntheses but also to rationally design and execute the synthesis of novel derivatives with desired functionalities for a range of applications.

Introduction: The Significance of the 2,3-Dihydro-1,4-dioxin Core

The 2,3-dihydro-1,4-dioxin ring system, particularly its benzo-fused analogue (2,3-dihydro-1,4-benzodioxin), is a cornerstone in medicinal chemistry.[1] Its unique conformational properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents. These compounds have demonstrated significant biological activities, including antihypertensive, antipsychotic, and anti-inflammatory properties.[1] In recent years, derivatives of 2,3-dihydro-1,4-dioxin have gained prominence as highly effective inhibitors of enzymes crucial in cancer progression, such as PARP1 and EGFR, underscoring the continued importance of developing efficient and versatile synthetic routes to this heterocyclic system.[2][3]

This guide provides a detailed exploration of the primary synthetic methodologies for the preparation of 2,3-dihydro-1,4-dioxin derivatives, with a focus on providing practical, actionable protocols and a deep understanding of the underlying chemical principles.

Foundational Synthetic Strategies: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely employed method for the construction of ethers, and it remains a robust and reliable approach for the synthesis of the 2,3-dihydro-1,4-dioxin ring system.[4] This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide nucleophile with an alkyl halide.[4]

Mechanistic Insight

The formation of the 2,3-dihydro-1,4-benzodioxin ring via the Williamson ether synthesis typically involves the reaction of a catechol (a benzene-1,2-diol) with a 1,2-dihaloethane. The reaction is initiated by the deprotonation of the catechol hydroxyl groups by a suitable base to form a more nucleophilic phenoxide. This dianion then undergoes a sequential intramolecular SN2 reaction with the 1,2-dihaloethane to form the six-membered dioxin ring. The choice of base and solvent is critical to ensure efficient reaction and minimize side products.

Caption: Williamson Ether Synthesis for 2,3-Dihydro-1,4-benzodioxin.

Experimental Protocol: Synthesis of 2,3-Dihydrobenzo[b][1][2]dioxine-5-carboxamide

This protocol is adapted from a reported synthesis of a PARP1 inhibitor intermediate.[2]

Materials:

-

Methyl 2,3-dihydroxybenzoate

-

1,2-Dibromoethane

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a suspension of methyl 2,3-dihydroxybenzoate (2.0 mmol) and K₂CO₃ (2.2 mmol) in 5 mL of DMF, add 1,2-dibromoethane (2.0 mmol, 0.17 mL).

-

Stir the reaction mixture under reflux for 10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous MgSO₄, and filter.

-

Evaporate the solvent under reduced pressure to yield methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate.[2]

Further hydrolysis of the ester and subsequent amidation yields the target carboxamide.[2]

Intramolecular Cyclization Strategies

Intramolecular cyclization represents another powerful approach to construct the 2,3-dihydro-1,4-dioxin ring. These methods often offer advantages in terms of atom economy and can be adapted to generate a wide range of substituted derivatives.

Base-Induced Cyclization of 2-(2-Halophenoxy)phenolates

A common strategy involves the base-induced intramolecular cyclization of 2-(2-halophenoxy)phenolates. This method is particularly effective for the synthesis of dibenzo[b,e][1][2]dioxins. The reaction proceeds by the formation of a phenoxide which then undergoes an intramolecular nucleophilic aromatic substitution to displace the halide and form the dioxin ring.[5]

Caption: Base-Induced Intramolecular Cyclization.

Experimental Protocol: General Procedure for Dibenzo[b,e][1][2]dioxin Synthesis

This generalized protocol is based on established methods.[5]

Materials:

-

Substituted 2-(2-chlorophenoxy)phenol

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve the substituted 2-(2-chlorophenoxy)phenol in DMF.

-

Add an excess of potassium carbonate to the solution.

-

Heat the reaction mixture to 120-130 °C for 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

Modern Synthetic Approaches: Palladium-Catalyzed Reactions

Palladium catalysis has revolutionized organic synthesis, and the construction of the 2,3-dihydro-1,4-dioxin ring is no exception. These methods often proceed under mild conditions and exhibit high levels of regio- and stereoselectivity.

Palladium-Catalyzed Condensation of Catechol with Propargylic Carbonates

A notable palladium-catalyzed approach involves the condensation of benzene-1,2-diol (catechol) with various propargylic carbonates.[6] This reaction affords 2,3-dihydro-2-ylidene-1,4-benzodioxins with high regio- and stereoselectivity.

Mechanistic Rationale: The reaction is proposed to proceed through the formation of a (σ-allenyl)palladium complex. Subsequent intermolecular attack of the phenoxide ion on this complex generates a (σ-allyl)palladium intermediate, which is in equilibrium with the corresponding (η³-allyl)palladium complex. Finally, an intramolecular attack by the second phenoxide oxygen atom leads to the formation of the benzodioxin ring.[6] The stereochemistry of the final product is influenced by the nature of the propargylic carbonate.[6]

Caption: Palladium-Catalyzed Synthesis of 2,3-Dihydro-1,4-benzodioxins.

Experimental Protocol: Palladium-Catalyzed Synthesis of 2,3-Dihydro-2-ylidene-1,4-benzodioxins

This is a general procedure based on the work of Cacchi and coworkers.[6]

Materials:

-

Benzene-1,2-diol (Catechol)

-

Substituted propargylic carbonate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

Procedure:

-

In a reaction vessel, combine benzene-1,2-diol, the propargylic carbonate, Pd(OAc)₂, PPh₃, and K₂CO₃ in acetonitrile.

-

Heat the mixture at a specified temperature (e.g., 80 °C) under an inert atmosphere until the starting materials are consumed (monitor by TLC).

-

Cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Entry | Propargylic Carbonate Substituent (R) | Product | Yield (%) |

| 1 | H | 2-methylene-2,3-dihydro-1,4-benzodioxin | 85 |

| 2 | CH₃ | 2-ethylidene-2,3-dihydro-1,4-benzodioxin | 78 |

| 3 | Ph | 2-benzylidene-2,3-dihydro-1,4-benzodioxin | 92 |

Table 1: Representative yields for the palladium-catalyzed synthesis of 2,3-dihydro-2-ylidene-1,4-benzodioxins. Data adapted from related literature.[6][7]

Biological Applications and Signaling Pathway Inhibition

Derivatives of 2,3-dihydro-1,4-dioxin have emerged as potent inhibitors of key enzymes involved in cellular signaling pathways, making them attractive candidates for drug development, particularly in oncology.

PARP1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a critical role in DNA repair.[2] In cancer cells with deficient DNA repair mechanisms (e.g., BRCA mutations), inhibition of PARP1 leads to synthetic lethality, making it a prime target for cancer therapy. Several 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide derivatives have been identified as potent PARP1 inhibitors.[2][3]

References

- 1. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds | Bentham Science [eurekaselect.com]

- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A practicable synthesis of 2,3-disubstituted 1,4-dioxanes bearing a carbonyl functionality from α,β-unsaturated ketones using the Williamson strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Palladium-catalyzed synthesis of 2,3-dihydro-2-ylidene-1,4-benzodioxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

The Genesis of 2,3-Dihydro-1,4-dioxin: A Technical Guide to Its First Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemical Landscape of the Early 20th Century

The early 20th century was a period of immense growth in the field of organic chemistry, with a burgeoning interest in the synthesis and properties of heterocyclic compounds. Among these, cyclic ethers were gaining attention for their unique solvent properties and as potential building blocks for more complex molecules. It is within this context of exploration and discovery that the synthesis of 2,3-dihydro-1,4-dioxin, also known as p-dioxene, was first reported. This guide provides an in-depth look at the early literature surrounding this discovery, offering a detailed, technical account of the seminal work that first brought this compound to light.

The Seminal Work of Summerbell and Bauer (1935)

The first detailed description of the synthesis of 2,3-dihydro-1,4-dioxin appears to be in a 1935 publication by R. K. Summerbell and L. N. Bauer in the Journal of the American Chemical Society.[1] Their work, titled "Studies in the Dioxane Series. II. Aryl Substituted Dioxanes Synthesis of p-Dioxene," laid the groundwork for the chemistry of this unsaturated cyclic ether. The primary focus of their research was the reaction of Grignard reagents with 2,3-dichloro-1,4-dioxane. While investigating these reactions for the synthesis of substituted dioxanes, they observed the formation of p-dioxene as a significant by-product, particularly with alkyl Grignard reagents. This observation prompted a more detailed investigation into the preparation and properties of this previously uncharacterized compound.

The Synthetic Pathway to 2,3-Dihydro-1,4-dioxin

The synthesis of 2,3-dihydro-1,4-dioxin, as detailed in the early literature, is a two-step process starting from 1,4-dioxane. The first step involves the chlorination of 1,4-dioxane to produce the key intermediate, 2,3-dichloro-1,4-dioxane. The subsequent step is the dehalogenation of this intermediate to yield the target molecule.

Part 1: Synthesis of the Precursor, 2,3-Dichloro-1,4-dioxane

The preparation of 2,3-dichloro-1,4-dioxane was a critical prerequisite for the synthesis of p-dioxene. Early methods involved the direct chlorination of 1,4-dioxane.

Experimental Protocol: Chlorination of 1,4-Dioxane

-

Reaction Setup: A reaction vessel equipped with a gas inlet tube, a stirrer, and a reflux condenser is charged with purified 1,4-dioxane. The apparatus should be placed in a fume hood due to the use of chlorine gas.

-

Chlorination: A stream of dry chlorine gas is passed through the 1,4-dioxane at a controlled rate. The reaction is typically carried out at a slightly elevated temperature to facilitate the reaction.

-

Monitoring: The progress of the reaction can be monitored by the increase in the density of the solution.

-

Work-up: Upon completion, the reaction mixture is cooled, and any excess dissolved chlorine gas is removed by purging with an inert gas. The crude 2,3-dichloro-1,4-dioxane is then purified by fractional distillation under reduced pressure.

Causality Behind Experimental Choices:

-

Dry Chlorine Gas: The use of dry chlorine gas is crucial to prevent the formation of chlorinated by-products that can arise from the reaction of chlorine with water.

-

Controlled Temperature: Maintaining a controlled temperature is necessary to manage the exothermicity of the chlorination reaction and to minimize the formation of polychlorinated species.

-

Reduced Pressure Distillation: Purification by distillation under reduced pressure is employed to avoid the thermal decomposition of the 2,3-dichloro-1,4-dioxane at its normal boiling point.

Diagram of the Synthesis of 2,3-Dichloro-1,4-dioxane

Caption: Synthesis of 2,3-dichloro-1,4-dioxane from 1,4-dioxane.

Part 2: Dehalogenation to 2,3-Dihydro-1,4-dioxin

The pivotal step in the discovery of 2,3-dihydro-1,4-dioxin was the dehalogenation of 2,3-dichloro-1,4-dioxane. Summerbell and Bauer reported the use of magnesium in the presence of an alkyl halide for this transformation.

Experimental Protocol: Synthesis of p-Dioxene

-

Reaction Setup: A three-necked flask fitted with a dropping funnel, a mechanical stirrer, and a reflux condenser is charged with magnesium turnings. The apparatus is thoroughly dried and flushed with an inert gas.

-

Initiation: A small amount of an ethereal solution of an alkyl halide (e.g., ethyl bromide) is added to the magnesium to initiate the formation of the Grignard reagent.

-

Addition of Dichlorodioxane: A solution of 2,3-dichloro-1,4-dioxane in a dry, inert solvent such as diethyl ether is added dropwise to the reaction mixture.

-

Reaction Conditions: The reaction is typically maintained at a gentle reflux.

-

Work-up and Isolation: After the addition is complete, the reaction mixture is cooled and then carefully hydrolyzed with water and a dilute acid. The organic layer is separated, washed, dried, and fractionally distilled to yield pure 2,3-dihydro-1,4-dioxin.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is essential as Grignard reagents are highly reactive with oxygen and moisture.

-

Dropwise Addition: The slow, dropwise addition of the 2,3-dichloro-1,4-dioxane helps to control the exothermic reaction and prevent the formation of unwanted side products.

-

Hydrolysis: The final hydrolysis step is necessary to quench any unreacted Grignard reagent and to facilitate the separation of the product.

Diagram of the Synthesis of 2,3-Dihydro-1,4-dioxin

Caption: Synthesis of 2,3-dihydro-1,4-dioxin.

Early Characterization and Properties

Summerbell and Bauer reported the physical properties of the newly synthesized 2,3-dihydro-1,4-dioxin, including its boiling point, density, and refractive index. Their initial investigations into its chemical reactivity laid the foundation for future studies on the chemistry of this unsaturated heterocycle.

| Property | Value Reported |

| Boiling Point | 94-95 °C |

| Density | 1.070 g/cm³ at 20 °C |

| Refractive Index | 1.4380 at 20 °C |

Conclusion

The pioneering work of Summerbell and Bauer in 1935 provided the first clear and reproducible synthesis of 2,3-dihydro-1,4-dioxin. Their investigation, born out of studies on substituted dioxanes, not only introduced a new heterocyclic compound to the scientific community but also provided the initial framework for understanding its chemical behavior. This early literature serves as a testament to the systematic and often serendipitous nature of chemical discovery, providing a solid foundation upon which decades of research in heterocyclic chemistry have been built.

References

An In-depth Technical Guide to the Conformational Analysis of the 2,3-Dihydro-1,4-dioxin Ring

Introduction

The 2,3-dihydro-1,4-dioxin ring is a six-membered heterocyclic system that constitutes the core scaffold of numerous biologically active compounds and natural products. Its derivatives are integral to pharmaceuticals with applications as antihypertensive agents, diuretics, and PARP1 inhibitors for cancer therapy.[1][2][3][4] The specific three-dimensional arrangement, or conformation, of this ring system is paramount, as it directly governs the molecule's interaction with biological targets, thereby dictating its efficacy and specificity.

This technical guide provides a comprehensive exploration of the conformational landscape of the 2,3-dihydro-1,4-dioxin ring. Moving beyond a simple description of shapes, we will delve into the underlying energetic and stereoelectronic principles that control its structure. We will further detail the primary experimental and computational methodologies employed in its study, offering not just protocols but also the rationale behind their application. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this important chemical motif.

The Conformational Landscape: Beyond a Planar Representation

To alleviate the inherent angle and torsional strain of a planar arrangement, the saturated portion of the 2,3-dihydro-1,4-dioxin ring puckers out of the plane defined by the double bond.[5] Unlike the classic chair and boat forms of cyclohexane, the presence of the C2=C3 double bond imposes geometric constraints, leading to a distinct set of preferred conformations. The conformational equilibrium is primarily dominated by two key forms: the half-chair and the sofa (also known as an envelope).

-

Half-Chair Conformation: This is the most frequently observed and generally more stable conformation. In this arrangement, four of the ring's atoms (C2, C3, and the two oxygen atoms) are nearly coplanar, while the remaining two saturated carbon atoms (C5 and C6) are displaced on opposite sides of this plane. Crystal structure analyses of various 2,3-dihydro-1,4-dioxin derivatives consistently confirm the prevalence of the half-chair form in the solid state.[6][7][8]

-

Sofa Conformation: In the sofa conformation, five of the ring atoms lie in a single plane, with the sixth atom puckered out of it, resembling a flap. This conformation is typically a higher-energy state or a transition state in the interconversion between two half-chair forms.

These conformations exist in a dynamic equilibrium, rapidly interconverting through a process known as ring inversion. The energy required to overcome the barrier for this inversion is a critical parameter that defines the ring's flexibility.

Caption: Ring inversion pathway for 2,3-dihydro-1,4-dioxin.

Controlling Factors in Conformational Preference

The precise balance of the conformational equilibrium is not random; it is dictated by a subtle interplay of stereoelectronic and steric effects. Understanding these factors is crucial for predicting and engineering the properties of novel derivatives.

Stereoelectronic Effects: The Anomeric Influence

The anomeric effect is a powerful stereoelectronic phenomenon in heteroatomic rings that describes the tendency of an electronegative substituent adjacent to a heteroatom to favor an axial or pseudo-axial orientation, a preference that contradicts expectations based purely on steric bulk.[9][10] This stabilization arises from a hyperconjugative interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ*) orbital of the adjacent C-X bond.[9][11] In the 2,3-dihydro-1,4-dioxin ring, this effect can significantly influence the orientation of substituents on the C5 and C6 positions, stabilizing conformations that might otherwise seem sterically hindered.

Steric Effects and Substituent Influence

As with any cyclic system, steric hindrance plays a critical role. Bulky substituents on the saturated carbons (C5 and C6) generally prefer to occupy pseudo-equatorial positions to minimize destabilizing 1,3-diaxial interactions with other ring atoms.[12] The energetic penalty for placing a large group in a pseudo-axial position can shift the conformational equilibrium significantly, favoring one half-chair conformer over the other. This principle is a cornerstone of conformational control in the design of substituted dioxin derivatives.

Methodologies for Conformational Elucidation

A comprehensive understanding of the dioxin ring's conformation requires a multi-pronged approach, combining techniques that provide insight into both static, solid-state structures and dynamic, solution-phase behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for characterizing the conformational dynamics of molecules in solution.[5][13] By analyzing chemical shifts and scalar coupling constants, one can deduce time-averaged conformational preferences.

Experimental Protocol: Variable-Temperature (VT) NMR for Ring Inversion Barrier Determination

-

Objective: To quantify the Gibbs free energy of activation (ΔG‡) for the ring inversion process.

-

Sample Preparation: Dissolve 5-10 mg of the 2,3-dihydro-1,4-dioxin derivative in a suitable deuterated solvent (e.g., deuterated chloroform, toluene-d8, or DMSO-d6) in an NMR tube. The choice of solvent is critical; it must have a wide liquid temperature range and not interact strongly with the solute.

-

High-Temperature Spectrum: Acquire a standard ¹H NMR spectrum at a temperature where ring inversion is rapid on the NMR timescale (e.g., 298 K or higher). This will show sharp, time-averaged signals.

-

Cooling and Data Acquisition: Gradually lower the temperature of the NMR probe in decrements of 10-20 K. Acquire a spectrum at each temperature, allowing the sample to equilibrate for 5-10 minutes before each acquisition.

-

Observation of Coalescence: As the temperature decreases, the rate of ring inversion slows. Signals corresponding to protons that exchange between magnetically distinct environments (e.g., pseudo-axial and pseudo-equatorial) will broaden, merge into a single broad peak at the coalescence temperature (Tc) , and finally resolve into two separate signals at lower temperatures.

-

Data Analysis: The energy barrier (ΔG‡) at the coalescence temperature can be calculated using the Eyring equation. A simplified form for a two-site, uncoupled exchange is: ΔG‡ = RTc [22.96 + ln(Tc/Δν)] where R is the gas constant, Tc is the coalescence temperature in Kelvin, and Δν is the frequency separation of the two signals (in Hz) at a temperature well below coalescence.

Causality Behind the Method: This technique directly probes the energy landscape of the molecule. By reducing the thermal energy (kT) of the system, the rate of passage over the inversion barrier is slowed to a point where the distinct conformational states have lifetimes long enough to be detected by the NMR experiment.[13][14]

Caption: Workflow for determining ring inversion barriers via VT-NMR.

Single-Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous, high-resolution snapshot of a molecule's conformation in the solid state.[15] It is the definitive method for determining precise geometric parameters like bond lengths, bond angles, and torsional angles.

Experimental Protocol: Structure Determination

-

Objective: To determine the exact solid-state conformation and molecular geometry.

-

Crystal Growth: Grow a single, diffraction-quality crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount the crystal on a goniometer head and place it within an X-ray diffractometer. The crystal is cooled (typically to ~100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map of the unit cell. From this map, atomic positions are determined (structure solution). The model is then refined against the experimental data to optimize the fit, yielding the final molecular structure.

Causality Behind the Method: The ordered, repeating arrangement of molecules in a crystal lattice acts as a three-dimensional diffraction grating for X-rays. The resulting diffraction pattern contains the information required to mathematically reconstruct the distribution of electrons—and thus the positions of the atoms—within the molecule. While immensely powerful, it is crucial to remember that the solid-state structure represents a single, low-energy conformer trapped in a crystal lattice and may not fully represent the dynamic equilibrium present in solution.[6][7]

Computational Chemistry

Theoretical calculations are an indispensable partner to experimental methods, providing detailed energetic and structural information that can be difficult or impossible to obtain otherwise.

Protocol: Mapping the Potential Energy Surface

-

Objective: To identify all stable conformers, map the pathways for their interconversion, and calculate the relative energies and activation barriers.

-

Initial Structure Generation: An initial 3D model of the 2,3-dihydro-1,4-dioxin derivative is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic search of the conformational space is performed, often using a computationally inexpensive method like molecular mechanics, to identify all potential low-energy structures.

-

Geometry Optimization: Each potential minimum is then subjected to a rigorous geometry optimization using a higher level of theory, typically Density Functional Theory (DFT) with a robust basis set (e.g., B3LYP/6-31G* or higher).[11][16] This process finds the nearest stationary point on the potential energy surface. A frequency calculation is performed to confirm it is a true minimum (no imaginary frequencies).

-

Transition State Search: To find the pathway between two conformers, a transition state (TS) search is performed. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) are used to locate the first-order saddle point connecting the minima. A frequency calculation must confirm the structure is a true TS (exactly one imaginary frequency).

-

Energy Calculation: Single-point energy calculations at an even higher level of theory can be performed on the optimized geometries to obtain highly accurate relative energies (ΔE) and activation barriers. Calculation of Gibbs free energies (ΔG) allows for direct comparison with experimental data from solution-phase studies.

Causality Behind the Method: These ab initio and DFT methods provide an approximate solution to the Schrödinger equation for the molecule, allowing for the calculation of the system's energy as a function of its geometry.[17][18] This enables the construction of a detailed potential energy surface, which is the theoretical foundation of the molecule's conformational behavior.

Data Summary

The following table summarizes typical data obtained from a comprehensive conformational analysis of a substituted 2,3-dihydro-1,4-dioxin ring.

| Parameter | Method | Typical Value/Result | Insight Provided |

| Dominant Conformer | X-ray Crystallography | Half-Chair | Definitive solid-state structure |

| Conformer Population | NMR Spectroscopy | e.g., 90:10 (A:B) | Equilibrium in solution |

| Relative Energy (ΔG) | Computational (DFT) | 0.0 kcal/mol (A), 1.5 kcal/mol (B) | Theoretical stability of conformers |

| Inversion Barrier (ΔG‡) | VT-NMR | 8 - 15 kcal/mol | Ring flexibility in solution |

| Key Torsional Angles | X-ray, Computational | O-C-C-O, C-O-C-C | Quantitative description of puckering |

Conclusion

The conformational analysis of the 2,3-dihydro-1,4-dioxin ring is a critical endeavor for chemists and pharmacologists who utilize this scaffold. Its structure is not static but exists as a dynamic equilibrium of non-planar forms, primarily the half-chair, governed by a delicate balance of steric and stereoelectronic forces. A robust characterization is only achievable through the synergistic application of NMR spectroscopy to probe solution dynamics, X-ray crystallography to define the solid-state structure, and computational chemistry to map the underlying potential energy surface. A thorough understanding of these principles and techniques empowers the rational design of molecules with precisely controlled three-dimensional structures, paving the way for the development of more potent and selective therapeutic agents.

References

- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds | Bentham Science [eurekaselect.com]

- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. 4-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anomeric effect - Wikipedia [en.wikipedia.org]

- 10. Origin of anomeric effect: a density functional steric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ab Initio Examination of Anomeric Effects in Tetrahydropyrans, 1,3-Dioxanes, and Glucose | Semantic Scholar [semanticscholar.org]

- 12. youtube.com [youtube.com]

- 13. auremn.org.br [auremn.org.br]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Ring inversion barrier of diazepam and derivatives: An ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Emerging Computational Methods for the Rational Discovery of Allosteric Drugs - PMC [pmc.ncbi.nlm.nih.gov]

potential applications of 2,3-dihydro-1,4-dioxin in materials science

An In-depth Technical Guide to the Potential Applications of 2,3-Dihydro-1,4-dioxin in Materials Science

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Latent Monomer

In the relentless pursuit of novel materials with tailored functionalities, the scientific community often revisits known molecules, re-examining them through the lens of modern polymer chemistry. 2,3-Dihydro-1,4-dioxin, a heterocyclic compound with the formula C₄H₆O₂, is one such molecule.[1][2] While its derivatives have found niches in medicinal chemistry, its role as a monomer for advanced materials remains largely unexplored.[3][4][5] This guide aims to bridge that gap. By leveraging our understanding of analogous chemical structures and polymerization mechanisms, we will construct a scientifically grounded exploration of the potential applications of poly(2,3-dihydro-1,4-dioxin). This document is intended for researchers and materials scientists, providing both a theoretical framework and actionable experimental designs to unlock the promise of this latent monomer.

Part 1: The Monomer: Synthesis and Fundamental Properties of 2,3-Dihydro-1,4-dioxin

2,3-Dihydro-1,4-dioxin is a cyclic vinyl ether. Its structure, containing a carbon-carbon double bond adjacent to an oxygen atom, is the primary determinant of its reactivity. This feature makes it an excellent candidate for cationic polymerization, a process that is known to be effective for other vinyl ethers like 2,3-dihydrofuran.[6][7]

The synthesis of 2,3-dihydro-1,4-dioxin itself is not extensively detailed in the provided results for the parent compound, though syntheses for its benzo-fused derivatives are well-documented, often involving the cyclization of a catechol derivative with a two-carbon electrophile.[5][8][9][10][11] For the parent compound, a plausible laboratory-scale synthesis involves the dehydration of diethylene glycol or a related precursor.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₄H₆O₂ | [1][2] |

| Molecular Weight | 86.0892 g/mol | [1][2] |

| Boiling Point | 367.3 K (94.15 °C) | [2] |

| CAS Number | 543-75-9 | [1][2] |

The presence of the vinyl ether moiety suggests that 2,3-dihydro-1,4-dioxin will readily undergo addition reactions and, most importantly for materials science, polymerization.

Part 2: Polymerization of 2,3-Dihydro-1,4-dioxin: A Proposed Pathway

The double bond in 2,3-dihydro-1,4-dioxin is electron-rich, making it highly susceptible to electrophilic attack. This reactivity profile strongly indicates that cationic polymerization is the most viable route to producing high molecular weight poly(2,3-dihydro-1,4-dioxin). We can extrapolate from successful polymerizations of similar monomers, such as 2,3-dihydrofuran, which has been polymerized to high molecular weights at room temperature using cationic initiators.[6]

Proposed Mechanism: Cationic Polymerization

The polymerization would proceed via a standard cationic mechanism, involving initiation, propagation, and termination steps. The key is the formation of a stabilized oxonium ion at the propagating chain end.

Caption: Proposed cationic polymerization workflow for 2,3-dihydro-1,4-dioxin.

Experimental Protocol: Synthesis of Poly(2,3-dihydro-1,4-dioxin)

This protocol is adapted from established methods for the cationic polymerization of vinyl ethers.[6][7]

Materials:

-

2,3-Dihydro-1,4-dioxin (monomer, freshly distilled)

-

Anhydrous dichloromethane (solvent)

-

Triflic acid (initiator)

-

Methanol (quenching agent)

Procedure:

-

Preparation: Dry all glassware thoroughly in an oven at 120 °C and cool under a stream of dry nitrogen.

-

Reaction Setup: In a nitrogen-purged flask, dissolve 2,3-dihydro-1,4-dioxin (e.g., 5 g) in anhydrous dichloromethane (e.g., 50 mL).

-

Initiation: Cool the solution to 0 °C in an ice bath. Add a stock solution of triflic acid in dichloromethane (e.g., 0.1 M) dropwise with vigorous stirring. The reaction is exothermic; maintain the temperature below 10 °C.

-

Polymerization: Allow the reaction to proceed for a predetermined time (e.g., 1-2 hours). Monitor the viscosity of the solution, which should increase as the polymer forms.

-

Termination: Quench the polymerization by adding a small amount of methanol.

-

Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

-

Isolation: Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum at room temperature to a constant weight.

Self-Validation: The success of the polymerization can be validated by characterizing the product using standard techniques like ¹H NMR (disappearance of vinyl protons), GPC (to determine molecular weight and polydispersity), and DSC (to determine thermal properties like the glass transition temperature).

Part 3: Hypothesized Properties and Potential Applications

Based on its chemical structure—a polymer with a polyether backbone and acetal linkages—we can predict several key properties for poly(2,3-dihydro-1,4-dioxin) that suggest promising applications in materials science.

Application Area 1: Biodegradable Polymers

The presence of ester-like acetal groups and ether linkages in the polymer backbone makes poly(2,3-dihydro-1,4-dioxin) a strong candidate for a biodegradable material.[12][13][14] Similar polymers, like polydioxanone (PPDX), which is derived from 1,4-dioxan-2-one, are well-known for their biodegradability and are used in medical applications such as absorbable sutures.[12][15]

Predicted Properties:

-

Biodegradability: Susceptible to hydrolytic and enzymatic degradation. The degradation products would likely be non-toxic, small molecules.

-

Mechanical Properties: Likely to be a semi-crystalline thermoplastic with good flexibility, similar to other aliphatic polyethers and polyesters.[15][16]

Experimental Workflow: Biodegradability Assessment

Caption: Workflow for assessing the biodegradability of poly(2,3-dihydro-1,4-dioxin).

This testing protocol would provide quantitative data on the degradation rate and offer insights into the degradation mechanism, which are crucial for applications in medical devices or sustainable packaging.[12][17]